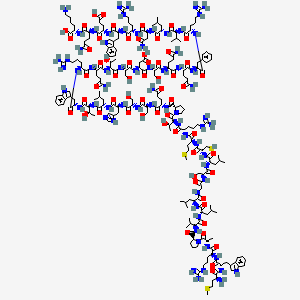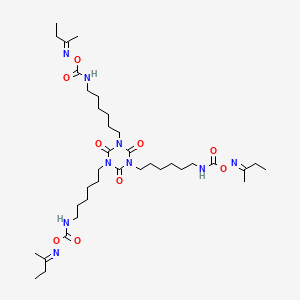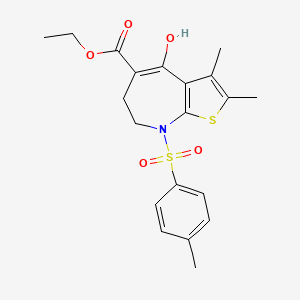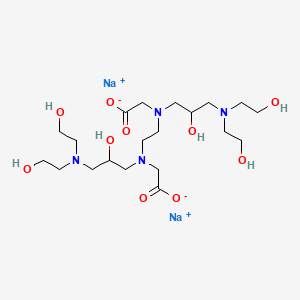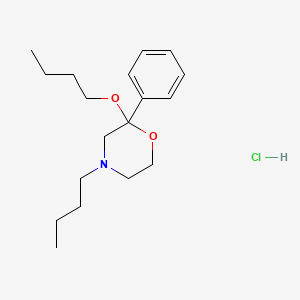
2-Butoxy-4-butyl-2-phenylmorpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxy-4-butyl-2-phenylmorpholine hydrochloride is a chemical compound with the molecular formula C18H29NO2·HCl and a molecular weight of 327.895 g/mol It is a morpholine derivative, characterized by the presence of butoxy, butyl, and phenyl groups attached to the morpholine ring
Vorbereitungsmethoden
The synthesis of 2-Butoxy-4-butyl-2-phenylmorpholine hydrochloride involves several steps, typically starting with the preparation of the morpholine ring followed by the introduction of the butoxy, butyl, and phenyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic substitution reactions: These reactions are used to introduce the butoxy and butyl groups onto the morpholine ring.
Aromatic substitution reactions: These reactions are employed to attach the phenyl group to the morpholine ring.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Chemischer Reaktionen
2-Butoxy-4-butyl-2-phenylmorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Butoxy-4-butyl-2-phenylmorpholine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological tool.
Wirkmechanismus
The mechanism of action of 2-Butoxy-4-butyl-2-phenylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of certain enzymes, receptors, or other proteins, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Vergleich Mit ähnlichen Verbindungen
2-Butoxy-4-butyl-2-phenylmorpholine hydrochloride can be compared with other similar compounds, such as:
2-Butoxy-4-butylmorpholine: Lacks the phenyl group, which may result in different chemical and biological properties.
4-Butyl-2-phenylmorpholine: Lacks the butoxy group, which may affect its solubility and reactivity.
2-Butoxy-2-phenylmorpholine: Lacks the butyl group, which may influence its overall stability and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
126806-95-9 |
|---|---|
Molekularformel |
C18H30ClNO2 |
Molekulargewicht |
327.9 g/mol |
IUPAC-Name |
2-butoxy-4-butyl-2-phenylmorpholine;hydrochloride |
InChI |
InChI=1S/C18H29NO2.ClH/c1-3-5-12-19-13-15-21-18(16-19,20-14-6-4-2)17-10-8-7-9-11-17;/h7-11H,3-6,12-16H2,1-2H3;1H |
InChI-Schlüssel |
LYQDMRRTMCNWFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCOC(C1)(C2=CC=CC=C2)OCCCC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


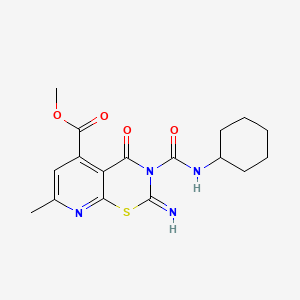
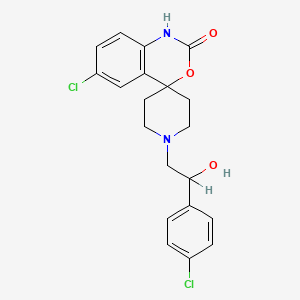
![6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid](/img/structure/B12709117.png)
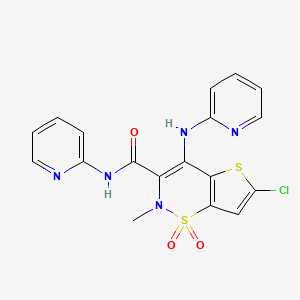
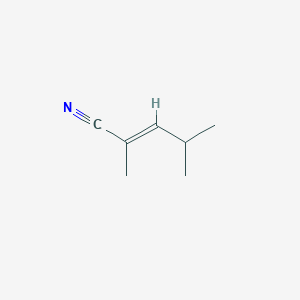
![[(3S,3aR,6S,6aS)-3-[4-[2-(1H-benzimidazol-2-yl)ethyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709148.png)

